molecular formula C8H4Cl2N2O2 B15152383 5,7-Dichloro-2-nitroso-1,2-dihydroindol-3-one

5,7-Dichloro-2-nitroso-1,2-dihydroindol-3-one

Cat. No.: B15152383
M. Wt: 231.03 g/mol
InChI Key: HDJXIKRIECBEEO-UHFFFAOYSA-N
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Description

5,7-Dichloro-2-nitroso-1,2-dihydroindol-3-one is a chemical compound with the molecular formula C8H4Cl2N2O2 It is a derivative of indole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-2-nitroso-1,2-dihydroindol-3-one typically involves the nitration of 5,7-dichloroindole followed by oxidation. The reaction conditions often require the use of strong acids and oxidizing agents. For example, the nitration can be carried out using a mixture of nitric acid and sulfuric acid, followed by oxidation with agents such as potassium permanganate or hydrogen peroxide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-2-nitroso-1,2-dihydroindol-3-one can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be further oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The nitroso group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: 5,7-Dichloro-2-nitro-1,2-dihydroindol-3-one.

    Reduction: 5,7-Dichloro-2-amino-1,2-dihydroindol-3-one.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5,7-Dichloro-2-nitroso-1,2-dihydroindol-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding due to its reactive nitroso group.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-2-nitroso-1,2-dihydroindol-3-one involves its interaction with biological molecules through its reactive nitroso group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound may also generate reactive oxygen species (ROS) under certain conditions, leading to oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dichloro-2-nitroso-1,2,3,4-tetrahydroisoquinoline: Another nitroso compound with similar reactivity but a different core structure.

    5,7-Dichloro-2-nitroindole: Similar in structure but with a nitro group instead of a nitroso group.

    5,7-Dichloroindole: The parent compound without the nitroso group.

Uniqueness

5,7-Dichloro-2-nitroso-1,2-dihydroindol-3-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of both chlorine atoms and a nitroso group makes it a versatile intermediate for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C8H4Cl2N2O2

Molecular Weight

231.03 g/mol

IUPAC Name

5,7-dichloro-2-nitroso-1,2-dihydroindol-3-one

InChI

InChI=1S/C8H4Cl2N2O2/c9-3-1-4-6(5(10)2-3)11-8(12-14)7(4)13/h1-2,8,11H

InChI Key

HDJXIKRIECBEEO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(N2)N=O)Cl)Cl

Origin of Product

United States

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